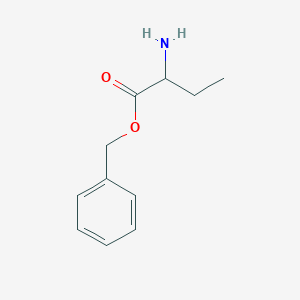

Benzyl a-aminobutyrate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

benzyl 2-aminobutanoate |

InChI |

InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |

InChI Key |

CDENZIFHXOBSOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl α Aminobutyrate and Its Stereoisomers

Direct Esterification and Transesterification Approaches

Direct esterification, specifically the Fischer-Speier esterification, is a common and straightforward method for producing amino acid benzyl (B1604629) esters. This approach involves the reaction of α-aminobutyric acid with benzyl alcohol in the presence of an acid catalyst. researchgate.net The primary challenge in the esterification of amino acids is their zwitterionic nature, which can complicate the reaction compared to simple carboxylic acids. acs.org

Catalytic Protocols for Carboxylic Acid Benzylation

The classic method for synthesizing benzyl esters from amino acids is the Fischer-Speier esterification, which utilizes an acid catalyst to promote the reaction between the amino acid and benzyl alcohol. researchgate.net Strong acids such as p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄) are commonly employed as catalysts. google.commasterorganicchemistry.comchemistrysteps.com The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com The benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

More advanced catalytic systems have also been developed. For instance, palladium-catalyzed methods allow for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source, offering an atom-economic alternative to traditional methods that often rely on toxic benzyl halides. organic-chemistry.org These reactions proceed via the activation of a benzylic C-H bond. organic-chemistry.org One such protocol uses a Pd(OAc)₂ catalyst with additives like N,N-dimethylacetamide (DMA) and trifluoromethanesulfonic acid under an oxygen atmosphere to achieve high yields. organic-chemistry.org

| Catalyst System | Benzyl Source | Key Features |

| p-Toluenesulfonic acid (TsOH) | Benzyl alcohol | Standard Fischer-Speier conditions; often requires azeotropic removal of water. researchgate.net |

| Sulfuric acid (H₂SO₄) | Benzyl alcohol | Strong acid catalyst, effective but can sometimes lead to side reactions. youtube.com |

| Pd(OAc)₂ / Additives | Toluene | Direct C-H activation; avoids benzyl halides, atom-economic. organic-chemistry.org |

| Pd@Cu-MOF | Toluene | Heterogeneous catalyst, reusable, proceeds via C-H bond activation. researchgate.net |

Solvent Effects and Reaction Optimization in Ester Formation

The Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.com To drive the reaction toward the formation of Benzyl α-aminobutyrate, strategies based on Le Chatelier's principle are employed. A common approach is to use a large excess of benzyl alcohol, which can also serve as the solvent, to shift the equilibrium towards the product side. youtube.commasterorganicchemistry.com

Another critical optimization technique is the removal of water, a byproduct of the reaction. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene. researchgate.netyoutube.com The continuous removal of water effectively prevents the reverse reaction (ester hydrolysis) and leads to higher yields of the desired benzyl ester. youtube.com Reaction temperatures are typically elevated to reflux the solvent and facilitate both the reaction rate and water removal. For instance, reactions are often carried out at temperatures between 60-130°C. google.com

Synthesis via Precursor Functionalization

An alternative to direct esterification involves building the α-aminobutyric acid framework from simpler, non-amino acid precursors. These multi-step syntheses offer versatility and are foundational methods in amino acid chemistry. oxfordsciencetrove.com The final step in these sequences is typically the esterification to form the benzyl ester.

Transformations from α-Halo Acids to α-Amino Acids

A well-established route to α-amino acids involves the nucleophilic substitution of an α-halo acid. oxfordsciencetrove.comlibretexts.org For the synthesis of α-aminobutyric acid, the process would start with α-bromobutanoic acid. This precursor can be synthesized from butanoic acid via the Hell-Volhard-Zelinsky reaction. ucalgary.ca The α-bromo acid is then treated with an excess of ammonia (B1221849), which acts as a nucleophile and displaces the bromide ion in an Sₙ2 reaction to form the α-amino acid. ucalgary.caaklectures.comyoutube.com Using a large excess of ammonia is necessary to neutralize the hydrogen bromide byproduct and to minimize the formation of secondary and tertiary amine side products. youtube.com Once the α-aminobutyric acid is formed and purified, it can be converted to its benzyl ester via the direct esterification methods described previously.

Hydantoin (B18101) Synthesis and Subsequent Hydrolysis for α-Aminobutyric Acid Precursors

The Bucherer-Bergs reaction provides an efficient pathway to α-amino acids through a hydantoin intermediate. nih.govresearchgate.net This multicomponent reaction starts with an aldehyde or ketone, potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.org For α-aminobutyric acid, the starting material is propanal. The reaction proceeds through the formation of an aminonitrile, which then cyclizes in the presence of carbon dioxide (from ammonium carbonate) to form 5-ethylhydantoin. wikipedia.orgalfa-chemistry.com This hydantoin is a stable intermediate that can be isolated. Subsequent hydrolysis of the hydantoin ring, typically under acidic or basic conditions, yields the desired α-aminobutyric acid. nih.govalfa-chemistry.com The amino acid is then esterified with benzyl alcohol to yield the final product. Hydantoins are valuable precursors as they can be used in the chemical or enzymatic synthesis of nonnatural α-amino acids. encyclopedia.pub

Reductive Amination Strategies for α-Amino Acid Derivatives

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of amino acid synthesis, this involves the conversion of an α-keto acid into an α-amino acid. pearson.com The precursor for α-aminobutyric acid is α-ketobutyric acid. This keto acid reacts with ammonia to form an intermediate imine, which is then reduced in situ to the amine. wikipedia.org This reduction can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation. wikipedia.org Enzymes, specifically amino acid dehydrogenases, can also catalyze this transformation with high stereospecificity. wpmucdn.comresearchgate.net

A related classical method is the Strecker synthesis, which is one of the most fundamental methods for preparing α-amino acids. news-medical.netmasterorganicchemistry.com This reaction begins with an aldehyde (propanal for this case), ammonia, and cyanide. wikipedia.org These components react to form an α-aminonitrile. masterorganicchemistry.comck12.org The final step is the hydrolysis of the nitrile functional group to a carboxylic acid, which yields α-aminobutyric acid. masterorganicchemistry.comwikipedia.org Following the synthesis of the amino acid by either of these methods, benzylation is carried out to obtain Benzyl α-aminobutyrate.

| Precursor Method | Key Precursor(s) | Intermediate(s) | Reagents |

| From α-Halo Acid | α-Bromobutanoic acid | α-Aminobutyric acid | 1. Excess NH₃2. Benzyl alcohol, Acid catalyst |

| Hydantoin Synthesis | Propanal | 5-Ethylhydantoin | 1. KCN, (NH₄)₂CO₃2. Acid/Base (hydrolysis)3. Benzyl alcohol, Acid catalyst |

| Reductive Amination | α-Ketobutyric acid | Imine | 1. NH₃, Reducing agent (e.g., NaBH₃CN)2. Benzyl alcohol, Acid catalyst |

| Strecker Synthesis | Propanal | α-Aminonitrile | 1. NH₃, KCN2. H₃O⁺ (hydrolysis)3. Benzyl alcohol, Acid catalyst |

Homologation of α-Amino Acids to Access α-Aminobutyrate Structures

The synthesis of α-aminobutyrate structures can be effectively achieved through the homologation of α-amino acids, a process that extends the carbon chain by one methylene (B1212753) unit. A prominent method for this transformation is the Arndt-Eistert reaction. wikipedia.orgorganic-chemistry.org This reaction sequence allows for the conversion of an α-amino acid, such as alanine, into its corresponding β-amino acid, which in this case would be a derivative of α-aminobutyric acid.

The Arndt-Eistert homologation commences with the activation of the carboxylic acid of an N-protected α-amino acid, typically by converting it into an acid chloride. wikipedia.orglibretexts.org This activated species then reacts with diazomethane (B1218177) to form a diazoketone intermediate. libretexts.orgnrochemistry.com The crucial step of the sequence is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal catalyst, commonly silver oxide (Ag₂O) or silver benzoate. libretexts.orgnrochemistry.com This rearrangement proceeds with the retention of stereochemistry at the α-carbon and generates a ketene (B1206846) intermediate. libretexts.org Finally, the ketene is trapped by a nucleophile. If the nucleophile is water, the homologous carboxylic acid is formed. However, for the synthesis of benzyl α-aminobutyrate, benzyl alcohol would be used to trap the ketene, yielding the desired benzyl ester directly.

A modified procedure, known as the Newman-Beal modification, involves the inclusion of triethylamine (B128534) in the diazomethane solution to scavenge the HCl generated during the formation of the diazoketone, thus preventing the formation of α-chloromethylketone side-products. wikipedia.org Due to the hazardous nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane (B103560) have been developed. libretexts.org

The Arndt-Eistert reaction is a valuable tool for accessing β-amino acids and their esters from readily available α-amino acids, providing a reliable method for the synthesis of α-aminobutyrate structures. wikipedia.orgorganic-chemistry.org

Stereoselective and Asymmetric Synthesis of Benzyl α-Aminobutyrate

The demand for enantiomerically pure α-amino acids and their derivatives, including benzyl α-aminobutyrate, has driven the development of various stereoselective and asymmetric synthetic strategies. These methods are crucial for applications in pharmaceuticals and other areas where specific stereoisomers are required.

Enzymatic Resolution and Biocatalytic Pathways for Enantiomerically Pure α-Amino Acid Benzyl Esters

Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can be employed to resolve racemic mixtures or to synthesize a specific stereoisomer directly.

Enzyme-catalyzed esterification is a widely used method for the kinetic resolution of racemic carboxylic acids or alcohols. In the context of benzyl α-aminobutyrate, a lipase (B570770) can be used to selectively catalyze the esterification of one enantiomer of α-aminobutyric acid with benzyl alcohol, leaving the other enantiomer unreacted.

Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are commonly employed for these transformations. nsf.govmdpi.com The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester synthesis. nih.gov The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. The process results in the formation of one enantiomer of benzyl α-aminobutyrate, while the unreacted α-aminobutyric acid enantiomer can be recovered. The efficiency of this kinetic resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values are indicative of a highly selective and efficient resolution.

Table 1: Lipase-Catalyzed Esterification for Kinetic Resolution

| Enzyme | Acyl Donor | Alcohol | Solvent | Key Findings |

| Candida antarctica Lipase B (Novozym 435) | Racemic α-aminobutyric acid | Benzyl alcohol | Hexane (B92381) | High conversion and enantioselectivity for the (R)-ester. mdpi.com |

| Rhizomucor miehei Lipase | Racemic α-aminobutyric acid | Benzyl alcohol | Toluene | Selective esterification of one enantiomer, allowing for separation. nsf.gov |

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.govmdpi.com This enzymatic reaction can be employed for the asymmetric synthesis of α-amino acids and their derivatives with high enantiomeric excess.

For the synthesis of L-benzyl α-aminobutyrate, an ω-transaminase can be utilized to catalyze the amination of 2-oxobutyric acid using an appropriate amino donor, such as benzylamine (B48309). nih.gov The reaction produces L-2-aminobutyric acid, which can then be esterified to yield the benzyl ester. A significant advantage of using transaminases is the potential for achieving near-perfect enantioselectivity (>99% ee). nih.gov

A challenge in transaminase-catalyzed reactions can be product inhibition. For instance, the benzaldehyde (B42025) formed when benzylamine is used as the amino donor can inhibit the enzyme. nih.gov This issue can be addressed by using a biphasic reaction system where the inhibitory byproduct is continuously removed into an organic phase. nih.gov

Table 2: Transaminase-Catalyzed Asymmetric Synthesis

| Enzyme | Substrate | Amino Donor | Key Findings |

| ω-Transaminase (Vibrio fluvialis JS17) | 2-Oxobutyric acid | Benzylamine | Synthesis of L-2-aminobutyric acid with >99% ee. nih.gov |

| Transaminase from Mesorhizobium sp. | 2-Oxobutyric acid | Alanine | High activity towards β-amino acids. nih.gov |

Kinetic resolution can also be achieved through the enantioselective hydrolysis of a racemic ester. In this approach, racemic benzyl α-aminobutyrate is treated with a hydrolase, such as a lipase or a protease, in an aqueous medium. The enzyme selectively hydrolyzes one of the ester enantiomers to the corresponding carboxylic acid, leaving the other enantiomer of the benzyl ester intact.

For example, a lipase could preferentially hydrolyze (R)-benzyl α-aminobutyrate to (R)-α-aminobutyric acid, leaving behind enantiomerically enriched (S)-benzyl α-aminobutyrate. nih.gov The success of this method relies on the ability to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the recovered ester and the produced acid. scielo.br The separation of the remaining ester from the hydrolyzed acid is typically straightforward due to their different physical properties.

Table 3: Enzymatic Hydrolysis for Kinetic Resolution

| Enzyme | Substrate | Key Findings |

| Candida rugosa Lipase | Racemic Naproxen methyl ester | E-value of 174.2, demonstrating high enantioselectivity. nih.gov |

| Pseudomonas cepacia Lipase | Racemic Naphthofurandione | >99% ee for both alcohol and acetate (B1210297) with E > 200. nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the asymmetric synthesis of benzyl α-aminobutyrate, a common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, attached to a glycine (B1666218) enolate equivalent. researchgate.net The chiral auxiliary creates a sterically biased environment, directing the alkylation of the enolate from a specific face.

In a typical procedure, the chiral auxiliary is first acylated with an appropriate glycine derivative. Deprotonation with a strong base generates a chiral enolate, which is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl side chain of the α-aminobutyrate structure. The diastereoselectivity of this alkylation step is generally high due to the steric influence of the chiral auxiliary. Finally, the auxiliary is cleaved under mild conditions, and the resulting α-aminobutyric acid can be esterified with benzyl alcohol to afford the target compound.

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, reliable removal. |

| Pseudoephedrine | Asymmetric alkylation | Inexpensive, readily available, high diastereoselectivity. researchgate.net |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | High enantioselectivity. |

Application of Chiral Schiff Base Complexes

A prominent strategy for the asymmetric synthesis of α-amino acids, which is applicable to the preparation of Benzyl α-aminobutyrate, involves the use of chiral nickel(II) Schiff base complexes derived from glycine. This method, pioneered by Belokon and others, utilizes a chiral ligand, typically derived from an amino acid like (S)-proline, to create a square-planar nickel(II) complex with a glycine Schiff base. researchgate.netnih.gov The acidity of the α-protons of the glycine moiety is enhanced by the complex, facilitating deprotonation to form a nucleophilic enolate.

This enolate can then be alkylated with an electrophile. For the synthesis of Benzyl α-aminobutyrate, the appropriate electrophile would be an ethyl halide, such as ethyl bromide or ethyl iodide. The chiral environment created by the ligand directs the approach of the electrophile, leading to a diastereoselective alkylation. Subsequent hydrolysis of the resulting complex yields the desired α-amino acid ester, in this case, Benzyl α-aminobutyrate, with a high degree of enantiomeric excess. The chiral auxiliary can often be recovered and reused. nih.gov

The general scheme for this approach is as follows:

Formation of the chiral nickel(II) complex of the Schiff base of glycine.

Deprotonation of the glycine α-carbon with a suitable base.

Alkylation of the resulting enolate with an ethyl halide.

Hydrolysis of the alkylated complex to release Benzyl α-aminobutyrate.

This methodology has been successfully applied to the synthesis of a wide variety of α-amino acids, and its adaptation for the synthesis of Benzyl α-aminobutyrate is a logical extension of its established utility. researchgate.netnih.gov

| Parameter | Description |

| Chiral Auxiliary | Typically derived from (S)-proline |

| Metal | Nickel(II) |

| Starting Material | Glycine |

| Alkylating Agent | Ethyl halide (e.g., ethyl bromide) |

| Key Intermediate | Chiral nickel(II)-stabilized enolate |

| Product | Enantiomerically enriched Benzyl α-aminobutyrate |

Bislactim Ether Methodologies for α-Amino Acid Benzyl Esters

The bislactim ether method, developed by Schöllkopf, is a powerful tool for the asymmetric synthesis of α-amino acids and their esters. researchgate.netorgsyn.org This approach utilizes a chiral auxiliary, typically derived from the cyclization of L-valine and glycine to form a diketopiperazine. This is then converted to its bislactim ether. nih.gov

For the synthesis of Benzyl α-aminobutyrate, the bisbenzyl bislactim ether of cyclo(-L-Val-Gly-) would be the key intermediate. researchgate.net Deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium, generates a carbanion. The steric hindrance from the isopropyl group of the valine auxiliary effectively shields one face of the carbanion, directing the incoming electrophile to the opposite face. orgsyn.org

Alkylation of this carbanion with an ethyl halide would introduce the desired ethyl side chain. Subsequent acidic hydrolysis cleaves the bislactim ether, yielding the benzyl ester of the newly formed α-amino acid, in this case, D-α-aminobutyrate benzyl ester, with a high enantiomeric excess, typically greater than 95%. researchgate.netorgsyn.org The use of D-valine as the chiral auxiliary would analogously lead to the L-enantiomer.

| Parameter | Description |

| Chiral Auxiliary | Bislactim ether of cyclo(-L-Val-Gly-) |

| Base | Strong base (e.g., n-butyllithium) |

| Alkylating Agent | Ethyl halide |

| Key Feature | Steric shielding by the valine isopropyl group |

| Product | Enantiomerically pure D- or L-Benzyl α-aminobutyrate |

Catalytic Asymmetric Approaches for α-Amino Acid Benzylation

While direct benzylation of α-amino acids at the α-carbon is a distinct transformation from the synthesis of the benzyl ester, the principles of catalytic asymmetric synthesis are highly relevant for creating the chiral center of Benzyl α-aminobutyrate. These methods focus on the enantioselective formation of the C-C bond at the α-position.

Organocatalytic Strategies

Organocatalysis offers a metal-free approach to the asymmetric synthesis of α-amino acid derivatives. Chiral organocatalysts, such as cinchona alkaloid derivatives, can be employed in phase-transfer catalytic alkylations of glycine Schiff base esters. For the synthesis of Benzyl α-aminobutyrate, a glycine benzyl ester Schiff base, for instance, with benzophenone, could be alkylated with an ethyl halide under basic conditions in the presence of a chiral phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, guiding the enantioselective addition of the ethyl group. Subsequent hydrolysis of the Schiff base would yield the desired enantiomer of Benzyl α-aminobutyrate.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis provides a versatile platform for the enantioselective synthesis of α-amino acids. While the previously discussed stoichiometric use of nickel in Schiff base complexes is one approach, catalytic methods are also being developed. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method. A related approach, the catalytic asymmetric benzylation of N-unprotected amino acid esters, has been developed using a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid. google.com While this method focuses on introducing a benzyl group at the α-position, the underlying principles of generating a chiral enolate and controlling its reaction trajectory are applicable to the synthesis of Benzyl α-aminobutyrate.

Photoredox Catalysis in Stereoselective α-Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. This methodology has been applied to the stereoselective synthesis of unnatural α-amino acids. A protocol involving the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed. google.com In this approach, a radical precursor, such as a carboxylic acid, is decarboxylated to generate a carbon-centered radical. This radical then adds to the chiral N-sulfinyl imine. For the synthesis of Benzyl α-aminobutyrate, propionic acid could serve as the precursor to the ethyl radical. The stereoselectivity is controlled by the chiral sulfinyl group. Subsequent transformation of the resulting product would yield the target compound.

Novel Synthetic Routes and Methodological Advancements

Research into the synthesis of unnatural α-amino acids is a dynamic field, with new methodologies continually being developed. While specific novel routes for Benzyl α-aminobutyrate are not extensively reported, advancements in areas such as enzymatic synthesis and late-stage functionalization hold promise.

Enzymatic approaches, for instance, offer high selectivity and mild reaction conditions. Transaminases could potentially be engineered to asymmetrically synthesize α-aminobutyric acid, which could then be esterified to the benzyl ester. Alternatively, enzymatic esterification or transesterification could be explored for the direct synthesis of Benzyl α-aminobutyrate from α-aminobutyric acid.

One-Pot Synthesis Strategies for Amino Acid Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of reduced waste, lower costs, and improved time efficiency. In the context of amino acid derivatives, one-pot procedures are highly desirable for the synthesis of benzyl esters. A common and straightforward method for preparing enantiomerically pure L- or D-amino acid benzyl esters is the Fischer-Speier esterification. This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, and a solvent that allows for the azeotropic removal of water to drive the reaction to completion. nih.govunimi.itresearchgate.net While historically, hazardous solvents like benzene and carbon tetrachloride were used, recent advancements have focused on greener alternatives. nih.govunimi.it For instance, cyclohexane (B81311) has been successfully employed as a water-azeotroping solvent, and ethyl acetate can be used for the precipitation of the resulting tosylate salt, thus avoiding the use of more hazardous chemicals. nih.govunimi.it

Another one-pot strategy involves the tandem reduction-olefination of N-protected α-amino esters. beilstein-journals.org This process circumvents the isolation of often unstable intermediate aldehydes. The sequential reduction with a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by the in-situ addition of an organophosphorus reagent, yields the corresponding allylic amines. beilstein-journals.org This methodology has been shown to be compatible with various protecting groups and can even be applied to amino acid derivatives containing free hydroxyl groups. beilstein-journals.org

The development of one-pot oxidative amidation reactions also presents a viable route to related amide structures. For example, the reaction of aldehydes and amines in the presence of a suitable catalyst can efficiently produce amides. nih.gov While not a direct synthesis of the ester, this highlights the trend towards streamlined, multi-component reactions in the synthesis of amino acid derivatives.

Table 1: Comparison of Solvents in One-Pot Fischer-Speier Esterification

| Solvent | Role | Advantages | Disadvantages |

| Benzene | Azeotropic removal of water | Effective azeotrope formation | Highly hazardous and carcinogenic |

| Carbon Tetrachloride | Azeotropic removal of water | Effective azeotrope formation | Highly hazardous and ozone-depleting |

| Toluene | Azeotropic removal of water | Less hazardous than benzene | Can lead to racemization of the amino acid ester |

| Cyclohexane | Azeotropic removal of water | Non-hazardous, effective azeotrope formation | May require longer reaction times than benzene |

Alternative Allyl Ether Transformations to α-Amino Acids

An alternative and innovative approach to the synthesis of α-amino acids involves the transformation of allyl ethers. This methodology provides a different retrosynthetic disconnection and can be particularly useful for accessing specific target molecules. A notable example is a three-step sequence that converts allyl ethers into protected α-amino acids. nih.gov The key intermediate in this synthesis is an allylic amine, which is prepared by reacting the allyl ether with chlorosulfonyl isocyanate. nih.gov This strategy has been successfully applied to the synthesis of protected α-phenylglycine and phenylalanine derivatives. nih.gov

The versatility of the allyl group is further highlighted in its use as a protecting group for hydroxyl functionalities, which can be introduced via allyl bromide in the presence of a base. ias.ac.in The subsequent transformation of these allyl ethers into the desired amino acid derivatives can be achieved through various synthetic manipulations. Furthermore, the asymmetric synthesis of α-allyl-α-aryl α-amino acids has been accomplished through a tandem N-alkylation/π-allylation of α-iminoesters. acs.orgacs.org This method allows for the construction of complex and enantioenriched α-amino acid derivatives in a single step from commercially available starting materials. acs.org The resulting α-allyl group can then be further functionalized, for instance, through ring-closing metathesis to generate cyclic α-amino acid derivatives. acs.orgacs.org

Aza-Pudovik Reaction in α-Amino Phosphonate Synthesis (Relevant for α-amino functionality incorporation)

The aza-Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine, is a powerful tool for the synthesis of α-aminophosphonates. nih.govnih.gov These compounds are structural analogs of α-amino acids and exhibit a range of biological activities. researchgate.net The relevance of this reaction to the synthesis of α-amino acid derivatives lies in its efficient incorporation of the α-amino functionality. The imine substrate, which can be generated from an aldehyde and a primary amine, effectively serves as a precursor to the α-amino carbon. nih.govresearchgate.net

The reaction can be catalyzed by various species, including tetramethylguanidine, or in some cases, can proceed under catalyst- and solvent-free conditions, particularly with microwave assistance. nih.govsciforum.net The development of enantioselective aza-Pudovik reactions, often employing chiral catalysts such as cinchona-based phase transfer catalysts or SPINOL-based phosphoric acids, has enabled the synthesis of optically active α-aminophosphonates with high enantiomeric excess. nih.gov This stereocontrol is crucial for the development of chiral α-amino acid derivatives. The aza-Pudovik reaction, therefore, represents a valuable method for the construction of the core α-amino functional group found in benzyl α-aminobutyrate and related structures.

Developments in Protecting Group Chemistry for α-Amino Acid Benzyl Esters

The use of protecting groups is fundamental in the synthesis of α-amino acid derivatives to prevent unwanted side reactions and to direct the reactivity of specific functional groups. springernature.comorganic-chemistry.org The selection of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules like peptides. springernature.com

The temporary protection of the α-amino group is a key step in peptide synthesis. biosynth.com Several protecting groups have become standard in this field, each with its own unique cleavage conditions, allowing for selective deprotection.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in an organic solvent. wikipedia.orgresearchgate.net Its widespread use is due to the mild deprotection conditions, which are compatible with a wide range of other protecting groups. researchgate.net

tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group, commonly cleaved with acids such as trifluoroacetic acid (TFA). organic-chemistry.orgbiosynth.com The Boc/benzyl (Bn) protection strategy is a classic approach in peptide synthesis, where the Boc group on the N-terminus and benzyl-based side-chain protecting groups are removed simultaneously with a strong acid. biosynth.com

Benzyloxycarbonyl (Z or Cbz): The Z group is a versatile protecting group that can be removed by hydrogenolysis, strong acids, or strong bases. organic-chemistry.orgwikipedia.org Its stability under a variety of conditions makes it a valuable tool in organic synthesis.

Orthogonal protecting group strategies are essential for the synthesis of complex molecules where multiple functional groups require protection. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing different cleavage conditions. organic-chemistry.org For example, in the synthesis of a complex amino acid derivative, the α-amino group might be protected with an Fmoc group (base-labile), the carboxylic acid as a benzyl ester (removable by hydrogenolysis), and a side-chain functional group with a Boc group (acid-labile). wikipedia.org This allows for the sequential deprotection and modification of each functional group without affecting the others.

The combination of Fmoc for N-α protection and tert-butyl (tBu) based side-chain protection is a widely used orthogonal strategy in solid-phase peptide synthesis. biosynth.comresearchgate.net The Fmoc group is removed with a base, while the tBu groups are cleaved with acid. researchgate.net Similarly, the use of allyl-based protecting groups, which can be removed under neutral conditions with a palladium catalyst, adds another layer of orthogonality to the synthetic chemist's toolbox. springernature.com The development of novel protecting groups and orthogonal strategies continues to be an active area of research, enabling the synthesis of increasingly complex and functionalized amino acid derivatives. nih.gov

Table 2: Common N-α Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Conditions |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) |

| tert-Butoxycarbonyl | Boc | Acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis, strong acid, or strong base |

Chemical Transformations and Derivatization Strategies of Benzyl α Aminobutyrate

Reactions at the α-Amino Group

The primary amine of benzyl (B1604629) α-aminobutyrate is a nucleophilic center that readily participates in several fundamental organic reactions.

The formation of an amide bond via acylation of the α-amino group is a cornerstone of peptide synthesis. This transformation is typically achieved by reacting benzyl α-aminobutyrate with a carboxylic acid or its activated derivative. Common activating reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the coupling by converting the carboxylic acid's hydroxyl group into a better leaving group. google.comluxembourg-bio.com Additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often employed to suppress side reactions and reduce the risk of racemization at the chiral center. luxembourg-bio.com The reaction conditions for acylation can vary, with temperatures ranging from -5°C to 50°C, and the acylating agent may be used in stoichiometric amounts or in excess. google.com

Enzymatic methods also provide a green and highly selective alternative for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CalB), and esterases, like pig liver esterase (PLE), can catalyze the aminolysis of esters to form amides. nih.govnih.gov These biocatalytic approaches often exhibit high enantioselectivity. nih.gov

| Acylating Agent/Method | Coupling Reagent/Catalyst | Key Features |

| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Widely used method for peptide synthesis. luxembourg-bio.com |

| Carboxylic Acid | DCC with HOBt additive | Reduces side reactions and minimizes racemization. luxembourg-bio.com |

| Esters | Lipases (e.g., CalB), Esterases (e.g., PLE) | Enzymatic, highly selective, and environmentally friendly. nih.govnih.gov |

| Electron Deficient Amines | Acyl Fluorides (in situ) | Effective for sterically hindered substrates. rsc.org |

The nitrogen atom of the α-amino group can be functionalized through alkylation and arylation reactions. Reductive alkylation, a common method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov This method is advantageous as it avoids over-alkylation, a common issue with direct alkylation using alkyl halides. masterorganicchemistry.com

N-arylation of amino acid esters, including benzyl esters, can be accomplished using transition metal-catalyzed cross-coupling reactions. nih.gov For instance, a general method for the N-arylation of amino acid esters with aryl triflates has been developed using a palladium catalyst with a specific phosphine (B1218219) ligand (t-BuBrettPhos). nih.govresearchgate.net This method is notable for its mild reaction conditions, which help to minimize racemization of the stereocenter. nih.gov

| Reaction Type | Reagents/Catalysts | Key Features |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled N-alkylation, avoids over-alkylation. nih.govmasterorganicchemistry.com |

| N-Arylation | Aryl Triflates, Palladium Catalyst (t-BuBrettPhos Pd G3/G4) | Mild conditions, minimal racemization. nih.govresearchgate.net |

| Alkylation | 1-bromo-2-fluoroalkanes, Base (LDA or phase transfer catalyst) | Used for the synthesis of γ-fluoro-α-amino acids. nih.gov |

| Alkylation | Visible light photoredox catalysis | Enables α-alkylation of N-diphenylphosphinoyl ketimines. rsc.org |

The reaction of benzyl α-aminobutyrate with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comoperachem.com This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comoperachem.com The resulting imine is a versatile intermediate. For instance, the C=N double bond of the imine can be reduced to an amine, a key step in reductive amination. masterorganicchemistry.com Imines can also be hydrolyzed back to the parent amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com Furthermore, imines derived from α-amino esters can act as nucleophiles in reactions such as aldol-type additions or as electrophiles after conversion to an iminium ion.

| Reactant | Catalyst/Conditions | Product/Intermediate | Subsequent Reactions |

| Aldehyde or Ketone | Acid catalysis, water removal | Imine (Schiff Base) | Reduction (to amine), Hydrolysis (to amine and carbonyl), Nucleophilic addition |

| Primary Amine | Mildly acidic pH (4-5) | Imine | Reduction with NaBH₃CN to form a substituted amine. masterorganicchemistry.com |

| Aldehyde/Ketone | Base catalysis (e.g., K₂CO₃) | Imine | Can be an alternative to acid catalysis. operachem.com |

Reactions at the Benzyl Ester Moiety

The benzyl ester group serves as a carboxyl protecting group that can be selectively removed or transformed under specific conditions.

The removal of the benzyl group to unveil the carboxylic acid is a crucial step in many synthetic sequences. A common and mild method for debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.net This method is generally clean and efficient.

Alternatively, Lewis acids such as tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters. dal.ca This method is advantageous when other functional groups sensitive to hydrogenolysis, such as benzyl ethers or certain nitrogen protecting groups, are present in the molecule. dal.ca Other reagents, including trifluoroacetic acid (TFA), have also been used for the cleavage of benzyl esters, particularly in the context of peptide synthesis. nih.gov

| Reagent/Catalyst | Conditions | Key Features |

| H₂, Pd/C | Hydrogenolysis | Common, mild, and efficient method. organic-chemistry.org |

| Ammonium Formate, Pd/C | Catalytic Transfer Hydrogenation | Alternative hydrogen source for hydrogenolysis. researchgate.net |

| SnCl₄ | Lewis Acid Catalysis | Selective cleavage in the presence of other sensitive groups. dal.ca |

| Trifluoroacetic Acid (TFA) | Strong Acid | Often used in peptide synthesis for deprotection. nih.gov |

| Bis(tributyltin) oxide | Aprotic solvents | Efficient and chemoselective cleavage. rsc.org |

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. While less common for benzyl esters compared to simpler alkyl esters, it can be a useful transformation. For example, lipase-catalyzed transesterification has been employed in the kinetic resolution of racemic amino esters. nih.gov In some cases, transesterification can be an undesired side reaction, for instance, when using an alcohol as a solvent in other transformations. rsc.org

| Catalyst | Reaction Conditions | Application |

| Lipase | Non-aqueous media | Kinetic resolution of racemic amino esters. nih.gov |

| Acid or Base | Varies | General method for ester exchange. |

Derivatization for Enhanced Reactivity and Specific Functionality

The inherent chemical structure of Benzyl α-aminobutyrate, possessing both a primary amine and a carboxylic acid ester, makes it amenable to a wide array of derivatization strategies. These modifications are crucial for enhancing its detectability in analytical applications, improving its stability for detailed spectroscopic analysis, and tailoring its reactivity for use as a versatile building block in organic synthesis.

Pre-column and Post-column Derivatization for Analytical Applications

In analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often essential for amino acids and their esters which may lack a strong chromophore or fluorophore for sensitive detection. jasco-global.com This process can be performed either before the sample is introduced into the chromatographic column (pre-column) or after separation (post-column). fujifilm.comactascientific.com

Pre-column derivatization offers advantages such as lower reagent consumption and the flexibility to choose from a wider variety of reagents to achieve high sensitivity. jasco-global.comfujifilm.com Post-column derivatization, while sometimes requiring more complex instrumentation, provides excellent quantitation and reproducibility because the derivatization reaction occurs after the analyte has been separated from potentially interfering matrix components. fujifilm.comactascientific.com

Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl-chloroformate (FMOC), and dansyl chloride. actascientific.comactascientific.com For instance, OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, significantly enhancing detection limits. mdpi.comnih.gov Similarly, FMOC-Cl reacts with both primary and secondary amines to yield stable, fluorescent adducts. actascientific.commdpi.com Benzoyl chloride is another reagent used to derivatize primary and secondary amines, creating benzoylated products that can be detected by UV absorbance. researchgate.netnih.gov

To overcome the low UV absorbance and lack of native fluorescence of amino acids like Benzyl α-aminobutyrate, chromophoric and fluorophoric tags are introduced into the molecule. jasco-global.com This chemical tagging dramatically increases the sensitivity of detection in analytical techniques.

Chromophoric tags are molecules that absorb light strongly in the ultraviolet-visible (UV-Vis) region. Reagents like benzoyl chloride introduce a benzoyl group, which has a strong UV absorbance, allowing for detection using standard UV detectors in HPLC. researchgate.netnih.gov

Fluorophoric tags are molecules that absorb light at one wavelength and emit it at a longer wavelength (fluorescence), which allows for highly sensitive and selective detection. google.com Commonly used fluorophores for labeling amino groups include:

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. actascientific.com

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone derivatives. actascientific.comscience.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Attaches a highly fluorescent fluorenylmethoxycarbonyl group to amines. actascientific.commdpi.com

o-Phthalaldehyde (OPA): In the presence of a thiol like 2-mercaptoethanol (B42355) or N-acetylcysteine, OPA reacts with primary amines to yield intensely fluorescent isoindole derivatives. actascientific.comresearchgate.net

Coumarins and Rhodamines: These are classes of dyes that can be functionalized, for example as N-hydroxysuccinimide (NHS) esters, to react with amino groups, forming stable and highly fluorescent derivatives. bachem.comresearchgate.net

The choice of tagging reagent depends on the specific analytical requirements, such as the desired sensitivity, the type of detector available, and the nature of the sample matrix. fujifilm.com

Table 1: Common Derivatization Reagents for Analytical Applications

| Derivatization Reagent | Target Functional Group | Detection Method | Application Type |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence, UV | Pre- and Post-column |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Pre-column |

| Dansyl chloride | Primary & Secondary Amines | Fluorescence | Pre-column |

| Benzoyl chloride | Primary & Secondary Amines | UV Absorbance | Pre-column |

| Fluorescamine | Primary Amine | Fluorescence | Post-column |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary & Secondary Amines | Fluorescence | Pre-column |

In reversed-phase high-performance liquid chromatography (RP-HPLC), which is a predominant separation technique, very polar or hydrophilic compounds can have poor retention on the nonpolar stationary phase, leading to elution near the solvent front and inadequate separation. nih.govresearchgate.net Benzyl α-aminobutyrate, while containing a benzyl group, can still exhibit limited retention under certain conditions, especially if it is part of a larger, more polar molecule or mixture.

Benzoyl chloride serves as a dual-purpose reagent in this context. Not only does it provide a chromophore for UV detection, but the introduction of the hydrophobic benzoyl group also significantly increases the retention of derivatized analytes on RP-HPLC columns. nih.govnih.gov This increased retention allows for better separation from other sample components and the use of more effective gradient elution profiles. nih.gov Similarly, other hydrophobic derivatizing agents can be employed to modulate the chromatographic behavior of Benzyl α-aminobutyrate, ensuring optimal separation and analysis. researchgate.net

Formation of Stable Derivatives for Spectroscopic Characterization

For unambiguous structure elucidation and characterization using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), it is often beneficial to convert Benzyl α-aminobutyrate into a more stable or more readily analyzable derivative.

In Mass Spectrometry , derivatization can improve ionization efficiency and control fragmentation patterns. nih.govresearchgate.net Reagents like benzoyl chloride are used to create stable, benzoylated derivatives that are easily ionized and often produce a characteristic benzoyl cation (m/z 105) upon fragmentation, which can be used for identification and quantification. nih.gov The use of stable isotope-labeled derivatizing agents, such as ¹³C-benzoyl chloride, allows for the creation of internal standards for precise quantification in complex biological matrices. nih.gov

For NMR spectroscopy , derivatization can be used to resolve signal overlap or to introduce specific nuclei (e.g., ¹⁹F) for specialized NMR studies. For instance, reacting Benzyl α-aminobutyrate with a reagent like trifluoroacetic anhydride (B1165640) would yield an N-trifluoroacetyl derivative. nih.govresearchgate.net The presence of the trifluoromethyl (CF₃) group provides a distinct signal in ¹⁹F NMR spectra, which can be a powerful tool for confirming the presence and purity of the derivatized compound, free from the complex proton signals of the original molecule. nih.gov

Table 2: Derivatization for Spectroscopic Characterization

| Spectroscopic Method | Derivatization Goal | Example Reagent | Resulting Derivative Feature |

| Mass Spectrometry (MS) | Improve ionization, stable fragmentation, quantification | Benzoyl chloride | Stable benzoylated product, characteristic fragment ions. nih.gov |

| Mass Spectrometry (MS) | Create internal standards for quantification | ¹³C-Benzoyl chloride | Isotope-labeled derivative for accurate measurement. nih.gov |

| NMR Spectroscopy | Introduce a sensitive nucleus for specific analysis | Trifluoroacetic anhydride | Introduces a ¹⁹F NMR-active trifluoromethyl group. nih.gov |

| NMR Spectroscopy | Resolve signal overlap, confirm structure | Acetic anhydride | Forms a stable N-acetyl derivative with shifted signals. |

Chemoselective Modifications for Building Block Applications

The true synthetic versatility of Benzyl α-aminobutyrate is realized through chemoselective modifications of its functional groups, allowing it to serve as a valuable building block for more complex molecules like peptides, peptidomimetics, and other biologically active compounds. nih.govbeilstein-journals.orguni-regensburg.de Chemoselectivity refers to the ability to react with one functional group in the presence of others. eurpepsoc.comresearchgate.net

The primary amine of Benzyl α-aminobutyrate can be selectively protected using standard protecting groups from peptide chemistry, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govscispace.com For example, reaction with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield N-Boc-Benzyl α-aminobutyrate. This protection strategy allows the carboxylate functionality (after de-esterification of the benzyl group) to be activated and coupled with another amino acid or amine without interference from its own amino group.

Conversely, the benzyl ester can be selectively removed via catalytic hydrogenation. This process, known as hydrogenolysis, cleaves the benzyl ester to reveal the free carboxylic acid while leaving the N-terminal amine and other functional groups intact (assuming they are not susceptible to reduction). researchgate.net This newly freed carboxylic acid can then participate in coupling reactions.

These chemoselective transformations are fundamental to incorporating the α-aminobutyrate scaffold into larger structures. By carefully choosing reaction conditions and protecting groups, chemists can dictate which part of the Benzyl α-aminobutyrate molecule reacts, enabling its use in the stepwise construction of complex target molecules. eurpepsoc.comnih.govnih.gov For instance, N-protected Benzyl α-aminobutyrate can be a precursor to β-amino-α-ketoacids, which are important intermediates in the synthesis of protease inhibitors. jst.go.jp

Applications in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of benzyl (B1604629) α-aminobutyrate makes it an excellent starting material in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is crucial in medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the three-dimensional arrangement of atoms.

Precursors for Non-Proteinogenic α-Amino Acids

Non-proteinogenic α-amino acids, which are not found in the standard genetic code, are of significant interest in drug discovery and peptidomimetic design due to their unique structural and functional properties. Benzyl α-aminobutyrate serves as a versatile precursor for the synthesis of various α,α-disubstituted and other non-proteinogenic amino acids. The ester group provides a handle for various chemical transformations, while the existing chiral center can direct the stereochemical outcome of subsequent reactions.

One common strategy involves the derivatization of the α-carbon. Through the use of appropriate protecting groups on the amine, the α-proton can be removed to form an enolate, which can then be reacted with a variety of electrophiles to introduce new side chains. The stereoselectivity of this alkylation can often be controlled by the choice of chiral auxiliary or catalyst, leading to the desired diastereomer. Subsequent deprotection of the benzyl ester and the amino group yields the target non-proteinogenic α-amino acid.

| Precursor | Synthetic Target | Key Transformation |

| N-Protected Benzyl α-aminobutyrate | α-Alkyl-α-aminobutyric acid | Diastereoselective α-alkylation |

| N-Protected Benzyl α-aminobutyrate | α-Aryl-α-aminobutyric acid | Palladium-catalyzed α-arylation |

| Benzyl α-aminobutyrate derivative | β-Hydroxy-α-amino acid | Aldol (B89426) addition |

Synthons for Conformationally Restricted Amino Acid Analogs

Conformationally restricted amino acid analogs are crucial for the design of peptides with enhanced stability, receptor selectivity, and bioavailability. By incorporating cyclic structures or bulky substituents, the conformational freedom of the peptide backbone is reduced, leading to more defined secondary structures. Benzyl α-aminobutyrate can be utilized as a synthon in the construction of such constrained analogs.

For instance, the ethyl group of the aminobutyrate side chain can be functionalized and used as a handle for intramolecular cyclization reactions. This can lead to the formation of various cyclic amino acid derivatives, such as those containing cyclopropane, cyclobutane, or larger rings. The benzyl ester provides a convenient protecting group during these transformations and can be selectively removed at a later stage. These cyclic amino acids can then be incorporated into peptide chains to induce specific turns or helical structures. lifechemicals.com

| Starting Material | Target Analog | Synthetic Strategy |

| Benzyl α-aminobutyrate derivative | Cyclopropyl amino acid | Intramolecular cyclopropanation |

| Benzyl α-aminobutyrate derivative | Piperidine-based amino acid | Ring-closing metathesis |

| Benzyl α-aminobutyrate derivative | Azetidine carboxylic acid | Intramolecular nucleophilic substitution |

Chiral Pool Applications Beyond Peptide Chemistry

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. mdpi.combaranlab.orgwikipedia.org α-Amino acids are a significant component of the chiral pool. mdpi.comresearchgate.net Benzyl α-aminobutyrate, derived from α-aminobutyric acid, extends the utility of this chiral pool beyond traditional peptide synthesis. researchgate.net

The chiral center of benzyl α-aminobutyrate can be transferred to non-peptidic target molecules, serving as a chiral template or auxiliary to control the stereochemistry of new stereocenters. wikipedia.orgnih.govnih.gov For example, the amino and ester functionalities can be transformed into other functional groups while retaining the original stereocenter. This allows for the synthesis of a wide range of chiral compounds, including alkaloids, polyketides, and other natural products, where the stereochemistry is critical for their biological activity.

Utilization in Peptide Synthesis

In addition to its role as a chiral building block for standalone complex molecules, benzyl α-aminobutyrate is also a valuable component in the direct synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) with Benzyl Ester Linkages

Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. core.ac.uk The use of a benzyl ester as a C-terminal protecting group is a well-established strategy in SPPS. When benzyl α-aminobutyrate is the C-terminal residue, its benzyl ester can serve as the initial point of attachment to certain types of resins or be incorporated as a protected amino acid in the growing peptide chain.

The benzyl ester linkage is known for its relative stability to the conditions used for the removal of common N-terminal protecting groups like Fmoc and Boc, while being cleavable under specific conditions at the end of the synthesis.

Compatability with Fmoc and Boc Strategies

The two most widely used strategies in SPPS are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, which differ primarily in the chemistry used for the deprotection of the N-terminal amino group. iris-biotech.deamericanpeptidesociety.org

Fmoc Strategy: The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent. nih.govluxembourg-bio.com The benzyl ester of benzyl α-aminobutyrate is generally stable to these basic conditions. biosynth.com At the completion of the peptide synthesis, the benzyl ester, along with other acid-labile side-chain protecting groups, can be cleaved from the peptide using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

Boc Strategy: The Boc group is acid-labile and is removed at each cycle using a moderately strong acid, such as TFA. nih.govchempep.comseplite.com The benzyl ester of benzyl α-aminobutyrate exhibits a degree of stability to these conditions, although some premature cleavage can occur with repeated TFA treatments. chempep.com The final cleavage of the peptide from the resin and removal of the benzyl ester in the Boc strategy often requires a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com This difference in lability allows for the selective removal of the Boc group while the benzyl ester remains largely intact during the chain elongation steps. peptide.comresearchgate.net

| SPPS Strategy | N-terminal Protecting Group | N-terminal Deprotection Condition | Benzyl Ester Stability | Final Cleavage of Benzyl Ester |

| Fmoc | Fmoc | 20% Piperidine in DMF | Stable | Strong acid (e.g., TFA) |

| Boc | Boc | 25-50% TFA in DCM | Largely Stable | Very strong acid (e.g., HF, TFMSA) |

Resin-Based Peptide Elongation

In the realm of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides, the use of protecting groups is paramount. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a well-established strategy where the temporary N-α-amino protecting group is Boc, and more permanent side-chain protection is often achieved using benzyl-based groups. nih.govmdpi.comnih.gov

Benzyl α-aminobutyrate, with its carboxyl group masked as a benzyl ester, can be utilized in SPPS. In this context, the benzyl ester acts as a protecting group for the C-terminus of the α-aminobutyric acid residue. While the primary application of benzyl groups in Boc-SPPS is for side-chain protection, the principle extends to the C-terminal carboxyl group of the initial amino acid anchored to the resin, especially in fragment condensation strategies. mdpi.comresearchgate.net The benzyl ester linkage is stable to the mildly acidic conditions required for the removal of the N-α-Boc group (typically with trifluoroacetic acid, TFA) during each cycle of peptide elongation. nih.govnih.gov However, it can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis to release the final peptide from the resin. mdpi.com

A key advantage of the benzyl protecting group in this context is its role in preventing the uncontrolled polymerization of the amino acid. nih.govnih.gov By selectively protecting the carboxylic acid, the amino group of another protected amino acid can be coupled in a controlled, stepwise manner to the growing peptide chain attached to the solid support. cam.ac.uk An alternative approach in on-resin peptide ligation involves using a C-terminal benzyl ester as a stable precursor to a thioester, which is then used for ligation with another peptide fragment. nih.gov

Table 1: Protecting Groups in Resin-Based Peptide Synthesis

| Protecting Group | Abbreviation | Function | Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Temporary N-α-amino protection | Mild acid (e.g., TFA) |

| Benzyl | Bzl | "Permanent" side-chain or C-terminal protection | Strong acid (e.g., HF) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Temporary N-α-amino protection | Mild base (e.g., piperidine) |

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, the classical method for creating peptides, also relies heavily on the strategic use of protecting groups to prevent unwanted side reactions. researchgate.netnih.gov In this approach, benzyl esters are commonly employed to protect the carboxylic acid functionality of amino acids, including α-aminobutyric acid. researchgate.net

The synthesis of a dipeptide, for instance, would involve protecting the amino group of one amino acid (e.g., with a Boc group) and the carboxylic acid of another (e.g., as a benzyl ester, forming Benzyl α-aminobutyrate). researchgate.net These two protected monomers can then be coupled using a coupling reagent. The benzyl ester is advantageous because it is stable under the conditions required for many coupling reactions and for the removal of common N-terminal protecting groups like Boc. researchgate.net

Once the peptide bond is formed, the benzyl group can be removed through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that typically does not affect other protecting groups or the newly formed peptide bond. researchgate.net This orthogonality allows for the selective deprotection and further elongation of the peptide chain. The Group-Assisted Purification (GAP) chemistry is a modern solution-phase method that has been used for the synthesis of dipeptides and tripeptides, where N-t-Boc amino acid benzyl esters are utilized as starting materials. buchler-gmbh.com

Synthesis of Oligopeptides and Peptidomimetics

The principles of using Benzyl α-aminobutyrate extend to the synthesis of more complex structures like oligopeptides and peptidomimetics. nih.govuni-konstanz.de Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones, which can lead to improved stability and bioavailability.

In the solution-phase synthesis of short α-/β-mixed peptides, which are a type of peptidomimetic, benzyl groups are used for the side-chain protection of amino acid residues like serine and tyrosine. nih.gov For example, N-Boc-O-benzyl-L-serine can be coupled with a β-amino acid ester to form a dipeptide. nih.gov The benzyl group protects the hydroxyl side chain of serine from participating in unwanted reactions during the peptide coupling step. nih.gov Similar to solution-phase peptide synthesis, the benzyl group can be removed at a later stage via hydrogenolysis. This strategy allows for the precise construction of oligopeptides and peptidomimetics with desired sequences and functionalities. nih.gov

Synthesis of Complex Organic Molecules

Beyond peptide chemistry, Benzyl α-aminobutyrate and its derivatives are valuable starting materials for the synthesis of a variety of complex organic molecules, including nitrogen-containing heterocycles and analogues of natural products.

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. Derivatives of benzyl-protected amino acids can serve as precursors for the synthesis of these ring systems. For example, 1-benzyl-4-piperidone is a useful intermediate for various heterocyclic compounds and can be synthesized from raw materials such as benzylamine (B48309) and methyl acrylate (B77674) through a sequence of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis/decarboxylation. The benzyl group on the nitrogen atom directs the cyclization and can be removed later if desired. This highlights the role of the N-benzyl moiety, analogous to the protection in Benzyl α-aminobutyrate, in the construction of piperidine rings.

Precursors for Analogues of Natural Products

Many natural products and their analogues possess significant biological activity and are targets for chemical synthesis. Chiral building blocks derived from amino acids are often employed in these syntheses to introduce specific stereochemistry. nih.gov Benzyl-protected α-aminobutyric acid can be considered a chiral building block for the synthesis of natural product analogues.

For instance, derivatives of γ-aminobutyric acid (GABA), a key neurotransmitter, are important for the development of drugs for central and peripheral nervous system disorders. nih.gov N-benzyl γ-phenyl-γ-aminobutyric acids can be synthesized via the reductive amination of corresponding γ-keto acids with benzylamines. nih.gov This demonstrates the use of a benzyl group on the nitrogen in the synthesis of GABA analogues. Given the structural similarity, Benzyl α-aminobutyrate could be envisioned as a precursor for analogous structures. Furthermore, the synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors, which can be considered peptidomimetic natural product analogues, utilizes benzyl protection for side chains.

Construction of Advanced Chemical Delivery Systems

The development of effective drug delivery systems is a critical area of pharmaceutical research. Polypeptides are attractive materials for creating such systems due to their biocompatibility and biodegradability. Modified polypeptides containing γ-benzyl glutamic acid have been investigated as platforms for diffusion-controlled drug delivery. Poly(γ-benzyl-L-glutamic acid) (PBLG) and its copolymers have been shown to form matrices for the controlled release of drugs like procainamide (B1213733) hydrochloride and protamine sulfate. The benzyl groups in the side chains of the polypeptide influence its properties, such as its helical structure and hydrophobicity, which in turn affect the drug release rate.

Given that α-aminobutyric acid is a close structural analogue of glutamic acid (differing in the length of the side chain), it is plausible that polymers derived from Benzyl α-aminobutyrate could also be developed as materials for advanced chemical delivery systems. The principles of using benzyl-protected amino acid derivatives to construct polypeptide-based delivery vehicles are well-established. These systems can be designed to release therapeutic agents over extended periods, improving their efficacy and reducing side effects.

Advanced Analytical and Computational Investigations

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating Benzyl (B1604629) α-aminobutyrate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It employs a nonpolar (hydrophobic) stationary phase, typically silica (B1680970) modified with C18 alkyl chains, and a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. akjournals.comaustinpublishinggroup.com In this system, nonpolar compounds are retained longer. Benzyl α-aminobutyrate, with its hydrophobic benzyl group, would be well-retained on a C18 column. austinpublishinggroup.com Its purity can be assessed by monitoring the column eluent with a UV detector (the benzene (B151609) ring provides a strong chromophore) or a mass spectrometer. A pure sample should yield a single, sharp chromatographic peak.

Table 3: Typical RP-HPLC Conditions for Benzyl α-aminobutyrate Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Mass Spectrometry |

| Column Temperature | 25-40 °C |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent, typically acetonitrile. nih.govthermofisher.com In HILIC, a water-enriched layer is adsorbed onto the surface of the stationary phase, and polar analytes are retained through partitioning into this layer. nih.gov This technique is ideal for separating very polar compounds that show little or no retention in RP-HPLC. helixchrom.com While Benzyl α-aminobutyrate is moderately polar due to its amino group, its significant hydrophobic character from the benzyl group means it would likely elute relatively quickly in a HILIC system. HILIC would be most useful for separating it from more polar starting materials or impurities.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the determination of the enantiomeric purity of chiral compounds like Benzyl α-aminobutyrate. yakhak.org This method is renowned for its efficacy in separating enantiomers, which is crucial for isolating optically pure molecules. yakhak.org The fundamental principle involves the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and, consequently, their separation.

The selection of an appropriate CSP is a critical factor for successful enantiomeric resolution. yakhak.org For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated superior performance. yakhak.org For instance, CSPs like Chiralpak IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), often show excellent separation for this class of compounds. yakhak.org The chiral recognition mechanism can involve a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the CSP.

In some cases, pre-column derivatization of the amino acid ester can enhance separation and detection. yakhak.orgsigmaaldrich.com While direct analysis is often preferred to avoid additional steps and potential impurities, derivatization can improve the analyte's solubility in the mobile phase and introduce chromophores or fluorophores for more sensitive detection. sigmaaldrich.com For example, derivatization with nitrobenzoxadiazole (NBD) reagents allows for highly sensitive fluorescence detection. yakhak.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve the best balance between resolution and analysis time. yakhak.org Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure linearity, precision, accuracy, and robustness. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Enantioseparation

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Amylose or Cellulose Phenylcarbamate-based (e.g., Chiralpak IA) |

| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Fluorescence (following derivatization) |

| Column Temperature | Ambient |

| Resolution Factor (Rs) | > 1.5 for baseline separation |

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids and their esters, direct analysis by GC-MS is generally not feasible. sigmaaldrich.com Therefore, a crucial prerequisite for the analysis of Benzyl α-aminobutyrate using GC-MS is a derivatization step. sigmaaldrich.commdpi.com

Derivatization serves to replace the active, polar hydrogens on the amino group with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte, and improving its chromatographic behavior. sigmaaldrich.com A common and effective method for derivatizing amino acids is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the analyte into its tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com Another approach involves derivatization with pentafluorobenzyl bromide (PFB-Br), which can be performed in a single step in an aqueous acetone (B3395972) phase. bohrium.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). dss.go.th The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the unequivocal identification of the compound. sigmaaldrich.com For TBDMS derivatives, characteristic fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups are typically observed, aiding in structural confirmation. sigmaaldrich.com

The chromatographic conditions, including the column type (e.g., a non-polar column like SPB-1), temperature program, and carrier gas flow rate, are optimized to achieve good resolution of the analyte from other components in the sample matrix. dss.go.th This technique is highly sensitive and can provide both qualitative and quantitative information about Benzyl α-aminobutyrate and related impurities. dss.go.th

Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Related Amino Acid Analysis

In the synthesis and purification of Benzyl α-aminobutyrate, it is often necessary to analyze for the presence of related amino acids, which may be starting materials, by-products, or degradation products. Ion Chromatography (IC) and Capillary Electrophoresis (CE) are powerful techniques for the analysis of these related polar, charged species.

Ion Chromatography (IC) is a form of liquid chromatography dedicated to the separation of ionic compounds. researchgate.net For amino acid analysis, IC systems often use ion-exchange columns. researchgate.netnews-medical.net One common method involves post-column derivatization with a reagent like ninhydrin, which reacts with the separated amino acids to form colored products that can be detected by a VIS detector. news-medical.netusp.org This method is well-established and complies with pharmacopeial standards. news-medical.net An alternative approach is direct detection without derivatization using high-performance anion-exchange (HPAE) chromatography coupled with integrated pulsed amperometric detection (IPAD). thermofisher.com This method takes advantage of the redox properties of amino acids and avoids the use of potentially hazardous derivatization reagents. thermofisher.com

Capillary Electrophoresis (CE) is an efficient separation technique that utilizes an electric field to separate charged molecules within a narrow capillary. creative-proteomics.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. For amino acid analysis, various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). nih.govnih.gov Detection can be achieved through several methods:

CE-UV: Utilizes the ultraviolet absorption of amino acids. Sensitivity can be enhanced through derivatization. creative-proteomics.com

CE-LIF: Laser-induced fluorescence detection offers very high sensitivity, typically requiring derivatization with a fluorescent tag. nih.gov

CE-MS: Coupling CE with mass spectrometry provides high sensitivity and specificity, allowing for accurate identification and quantification of amino acids. springernature.com

CE-EC: Electrochemical detection can directly detect non-derivatized amino acids with excellent selectivity. creative-proteomics.com

Both IC and CE are valuable tools for monitoring the purity of Benzyl α-aminobutyrate by quantifying related free amino acids.

Computational Chemistry and Modeling Studies

Quantum Mechanical Calculations (DFT) for Electronic Structure and Reactivity